molecular formula C20H19NO4 B036260 Fmoc-L-Cyclopropylglycine CAS No. 1212257-18-5

Fmoc-L-Cyclopropylglycine

Cat. No. B036260
M. Wt: 337.4 g/mol
InChI Key: YMLZBPTXRMNAFP-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-cyclopropylglycine is a compound used in the preparation of tailored Cyclodepsipeptides, which are potent non-covalent serine protease inhibitors .


Synthesis Analysis

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . The Fmoc chemistry was adopted due to its rapid adoption by non-chemists as biologists realized they could quickly prepare peptides suitable for antibody production using inexpensive machines .


Molecular Structure Analysis

The molecular formula of Fmoc-L-Cyclopropylglycine is C20H19NO4 . Its molecular weight is 337.4 g/mol .


Chemical Reactions Analysis

Fmoc-based peptide synthesis involves the coupling of Fmoc-amino acid monomers to DNA and DNA-peptide conjugates . The Fmoc group is removed under basic conditions, allowing the free amine to react with the next Fmoc-amino acid .


Physical And Chemical Properties Analysis

Fmoc-L-Cyclopropylglycine has a molecular weight of 337.4 g/mol . Its boiling point is 577.1±33.0 °C (760 mm Hg) .

Scientific Research Applications

Biomedical Applications

  • Field : Biomedical Science
  • Application Summary : Fmoc-L-Cyclopropylglycine is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These applications include drug delivery and diagnostic tools for imaging .
  • Methods of Application : The Fmoc group at the N-terminus of the peptide is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The peptides then self-assemble and gel in aqueous solution . The gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences .
  • Results or Outcomes : Among the Fmoc-derivatives of series K, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Peptide Synthesis

  • Field : Biochemistry
  • Application Summary : Fmoc-L-Cyclopropylglycine is used in Solid Phase Peptide Synthesis (SPPS), a method used to produce peptides in larger quantities . This is particularly useful when unnatural modifications or introduction of site-specific tags are required .
  • Methods of Application : The SPPS process involves the use of resin, the ninhydrin test, protecting groups, coupling reagents for peptide bond formation, and the cleavage process .
  • Results or Outcomes : Synthetic peptides produced through SPPS have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases, etc .

Preparation of Tailored Cyclodepsipeptides

  • Field : Biochemistry
  • Application Summary : Fmoc-L-Cyclopropylglycine is used in the preparation of tailored Cyclodepsipeptides . These are cyclic peptides that have gained interest due to their potential as therapeutic agents .
  • Methods of Application : The synthesis of Cyclodepsipeptides involves the use of Fmoc-L-Cyclopropylglycine and other amino acids, followed by cyclization .
  • Results or Outcomes : The resulting Cyclodepsipeptides can act as potent non-covalent serine protease inhibitors .

Preparation of Tailored Cyclodepsipeptides

  • Field : Biochemistry
  • Application Summary : Fmoc-L-Cyclopropylglycine is used in the preparation of tailored Cyclodepsipeptides . These are cyclic peptides that have gained interest due to their potential as therapeutic agents .
  • Methods of Application : The synthesis of Cyclodepsipeptides involves the use of Fmoc-L-Cyclopropylglycine and other amino acids, followed by cyclization .
  • Results or Outcomes : The resulting Cyclodepsipeptides can act as potent non-covalent serine protease inhibitors .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Fmoc-L-Cyclopropylglycine . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . This suggests a promising future for Fmoc-L-Cyclopropylglycine and similar compounds in drug discovery and development .

properties

IUPAC Name

(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLZBPTXRMNAFP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375783
Record name Fmoc-L-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Cyclopropylglycine

CAS RN

1212257-18-5
Record name Fmoc-L-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-Cyclopropylglycine
Reactant of Route 2
Reactant of Route 2
Fmoc-L-Cyclopropylglycine
Reactant of Route 3
Reactant of Route 3
Fmoc-L-Cyclopropylglycine
Reactant of Route 4
Reactant of Route 4
Fmoc-L-Cyclopropylglycine
Reactant of Route 5
Reactant of Route 5
Fmoc-L-Cyclopropylglycine
Reactant of Route 6
Reactant of Route 6
Fmoc-L-Cyclopropylglycine

Citations

For This Compound
4
Citations
WM Kincannon, NA Bruender, V Bandarian - Biochemistry, 2018 - ACS Publications
… (34) Fmoc-l-cyclopropylglycine and Fmoc-l-norvaline were purchased from ChemImpex. All other protected Fmoc-l-amino acids were purchased from Protein Technologies Inc. …
Number of citations: 20 pubs.acs.org
M Fontanillo, M Trebacz, CD Reinkemeier… - Bioorganic & medicinal …, 2022 - Elsevier
PP1 is a major phosphoserine/threonine-specific phosphatase that is involved in diseases such as heart insufficiency and diabetes. PP1-disrupting peptides (PDPs) are selective …
Number of citations: 4 www.sciencedirect.com
WML Kincannon - 2020 - search.proquest.com
Members of the 4Fe-4S-containing radical S-adenosyl-l-methionine (rSAM) superfamily of enzymes catalyze a diverse array of reactions, and a recent boom in studies on the SPASM/…
Number of citations: 0 search.proquest.com
R Kakarla, J Liu, D Naduthambi, W Chang… - Journal of Medicinal …, 2014 - ACS Publications
HTS screening identified compound 2a (piperazinone derivative) as a low micromolar HCV genotype 1 (GT-1) inhibitor. Resistance mapping studies suggested that this piperazinone …
Number of citations: 51 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.